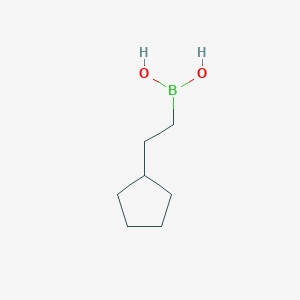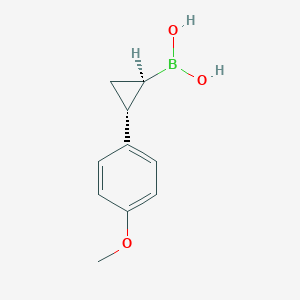
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cyclopropyl ring substituted with a methoxyphenyl group and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the boronic acid group. One common method is the reaction of (4-methoxyphenyl)cyclopropane with a boron-containing reagent under specific conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the cyclopropyl ring or the methoxyphenyl group.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound derivatives may exhibit therapeutic properties. Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the development of materials with specific characteristics, such as enhanced strength or conductivity.
Mécanisme D'action
The mechanism of action of ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes. The cyclopropyl and methoxyphenyl groups contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)methanol
- ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)amine
- ((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)carboxylic acid
Uniqueness
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific interactions with biological molecules and enables a wide range of chemical transformations that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10,12-13H,6H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
NBJKEFBYHBRBMR-VHSXEESVSA-N |
SMILES isomérique |
B([C@@H]1C[C@H]1C2=CC=C(C=C2)OC)(O)O |
SMILES canonique |
B(C1CC1C2=CC=C(C=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



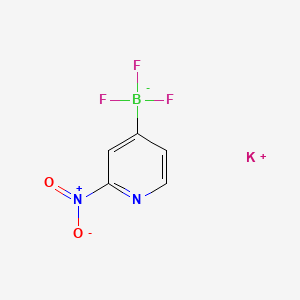
![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
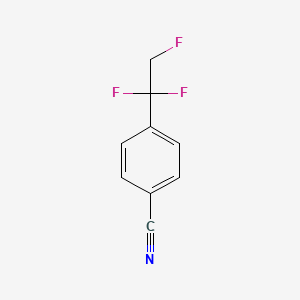

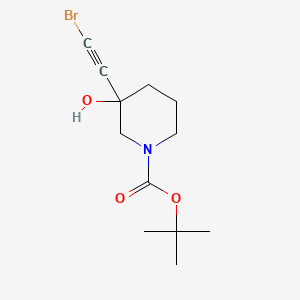
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate](/img/structure/B13469834.png)
![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)
![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate](/img/structure/B13469852.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)
